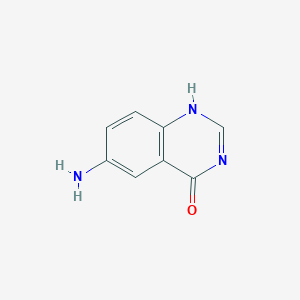

6-amino-1H-quinazolin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIZCACENPZNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1N)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Quinazolinone Core Structures

The quinazolinone core is a recurring motif in a multitude of natural products and synthetic compounds, underscoring its fundamental importance in the chemical sciences. ymerdigital.comnih.gov This fused heterocyclic system is not merely a structural curiosity; it is a pharmacophore, a molecular framework that is recognized by and interacts with biological targets, leading to a physiological effect. ymerdigital.com The stability of the quinazolinone ring system towards common chemical transformations like oxidation, reduction, and hydrolysis makes it an attractive and robust scaffold for the construction of complex molecules. omicsonline.orgresearchgate.net

The versatility of the quinazolinone core is further highlighted by the diverse biological activities exhibited by its derivatives. Researchers have extensively explored this scaffold, leading to the discovery of compounds with a wide spectrum of pharmacological properties. ymerdigital.comarabjchem.org The ability to readily introduce various substituents at different positions on the quinazolinone ring allows for the fine-tuning of a molecule's properties, a critical aspect of modern drug discovery and materials science. omicsonline.org In fact, the United States Food and Drug Administration (USFDA) has approved several quinazoline-based drugs for clinical use, a testament to the scaffold's therapeutic potential. arabjchem.org

6 Amino 1h Quinazolin 4 One: a Privileged Scaffold in Advanced Synthesis

Classical and Conventional Synthetic Routes to the Quinazolinone Core

The foundational methods for assembling the quinazolinone scaffold have been known for over a century and typically involve the cyclization of readily available precursors. These routes, while often requiring harsh conditions, remain relevant in many synthetic applications.

Cyclization Reactions Utilizing Anthranilic Acid Derivatives

The use of anthranilic acid and its derivatives is a cornerstone in quinazolinone synthesis. e3s-conferences.orggeneris-publishing.com A prevalent method involves the condensation of anthranilic acid with formamide. e3s-conferences.orgresearchgate.net This reaction is typically carried out by heating a mixture of the two reagents, often in a 1:4 molar ratio, at elevated temperatures, such as 130-150°C. e3s-conferences.orggeneris-publishing.com The reaction proceeds through the formation of an intermediate N-formylanthranilic acid, which then undergoes cyclization and dehydration to yield the quinazolin-4-one ring system. While yields can be moderate, optimization of reaction conditions, such as using Wood's alloy for heating at a controlled temperature of 130-135°C for two hours, has been reported to significantly improve the yield to as high as 96%. e3s-conferences.org

To introduce the 6-amino group, a common strategy involves the nitration of the pre-formed quinazolin-4-one ring, followed by reduction. For instance, 3(H)-quinazolin-4-one can be nitrated to yield 6-nitro-3(H)-quinazolin-4-one, which is then reduced using agents like tin(II) chloride dihydrate (SnCl₂·2H₂O) to afford 6-amino-3(H)-quinazolin-4-one. researchgate.net

Condensation Reactions with Formamide and Related Reagents

Formamide serves as a versatile reagent in quinazolinone synthesis, acting as both a reactant and a solvent. The Niementowski reaction, a classic example, involves heating anthranilic acid with an excess of formamide, leading to the formation of quinazolin-4-one through the cleavage of two water molecules. generis-publishing.com This one-pot condensation is a straightforward approach to the basic quinazolinone structure. researchgate.net The reaction conditions, such as temperature and duration, are critical parameters that influence the yield. For example, refluxing in solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) at temperatures between 80–120°C for 6–12 hours are typical conditions.

Advanced and Catalytic Synthetic Approaches for this compound Derivatives

In recent years, the focus has shifted towards developing more efficient, selective, and environmentally benign synthetic methods. The use of transition metal catalysts and microwave technology has revolutionized the synthesis of quinazolinone derivatives, allowing for milder reaction conditions and greater functional group tolerance.

Palladium-Catalyzed Cross-Coupling and Amination Reactions

Palladium catalysis has emerged as a powerful tool for the construction of C-C and C-N bonds, and its application in quinazolinone synthesis is well-documented. nih.govnih.gov Palladium-catalyzed reactions offer an efficient route to a wide array of substituted quinazolinones. For instance, the coupling of 2-aminobenzamides with aryl halides can be achieved using a palladium catalyst, such as palladium(II) chloride (PdCl₂), in the presence of a ligand like 1,4-bis(diphenylphosphino)butane (B1266417) (dppp) and a base. nih.govsci-hub.se These reactions often require high temperatures, around 145°C, but provide access to a diverse range of 2-arylquinazolin-4(3H)-ones. nih.gov

Furthermore, palladium-catalyzed multicomponent reactions have been developed for the one-pot synthesis of quinazolinone derivatives. arabjchem.org One such approach involves the reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, showcasing the versatility of palladium catalysis in generating molecular complexity from simple starting materials. arabjchem.org A one-pot synthesis of quinazoline (B50416) derivatives has also been achieved through the palladium-catalyzed N-arylation of amidines, followed by condensation with an aldehyde. mit.edu

| Catalyst System | Reactants | Conditions | Product | Yield | Reference |

| Pd(OAc)₂ / Cs₂CO₃ | Carbodiimide, Amine, Isocyanide | Toluene | Quinazolino[3,2-a]quinazolines | - | nih.gov |

| PdCl₂ / DPPP / NaOtBu | 2-Aminobenzamide (B116534), Aryl Halide | Toluene, 145°C, 8h | Quinazoline-4(3H)-ones | Moderate to Excellent | nih.gov |

| Pd(TFA)₂ / bpy | - | Oxygen atmosphere | Quinazolinones | - | sci-hub.se |

Copper-Mediated Synthetic Strategies

Copper-based catalysts offer a more economical and sustainable alternative to palladium for the synthesis of quinazolinones. Copper-mediated reactions have been successfully employed for the synthesis of quinazolin-4(1H)-ones through tandem C(sp²)–H amination and annulation of benzamides and amidines. rsc.org This approach provides a novel and efficient route to the quinazolinone framework.

One-pot copper-mediated syntheses have also been developed, such as the reaction of 2-bromobenzoic acid and an aldehyde using aqueous ammonia (B1221849) as the nitrogen source. nih.gov This method is notable for the in situ generation of the amine and the formation of multiple C-N bonds in a single step, leading to good to excellent yields of quinazolinone derivatives. nih.govrsc.org Another copper-catalyzed approach involves the reaction of anthranilic acids and nitriles in a Ritter-type reaction followed by cyclization.

| Catalyst System | Reactants | Key Features | Product | Yield | Reference |

| Copper Oxide | Substituted Anthranilamides, Aldehydes | Condensation | Quinazolinone derivatives | - | nih.gov |

| Copper Catalyst | 2-Bromobenzoic acid, Aldehyde, aq. Ammonia | One-pot, in situ amine generation | Quinazolinone derivatives | Good to Excellent | nih.govrsc.org |

| Copper Catalyst | Benzamides, Amidines | Tandem C(sp²)–H amination and annulation | Quinazolin-4(1H)-ones | - | rsc.org |

Microwave-Assisted Synthesis Protocols

Microwave irradiation has gained significant traction as a green chemistry tool for accelerating organic reactions. researchgate.netnih.gov In the context of quinazolinone synthesis, microwave-assisted protocols offer several advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles. researchgate.netnih.gov

For example, the synthesis of quinazolin-4(3H)-ones from the condensation of anthranilic amide with various aldehydes or ketones can be efficiently catalyzed by antimony(III) trichloride (B1173362) (SbCl₃) under microwave irradiation in solvent-free conditions. scispace.com This method is rapid, with reactions often completing within minutes, and provides high yields of the desired products. scispace.com Microwave-assisted synthesis has also been applied to the Niementowski condensation using formamide, significantly shortening the reaction time from hours to minutes. nih.gov Furthermore, the synthesis of novel polyheterocyclic compounds, such as 6-substituted quinazolino[4,3-b]quinazolin-8-ones, has been achieved rapidly and in high yields under solvent-free microwave conditions. nih.govresearchgate.net

| Reaction Type | Catalyst/Reagents | Conditions | Advantages | Reference |

| Condensation | Anthranilic amide, Aldehydes/Ketones, SbCl₃ | Microwave, Solvent-free | Rapid, High yields | scispace.com |

| Niementowski Condensation | Anthranilic acid, Formamide | Microwave (60 W, 150°C, 40 min) | Reduced reaction time | nih.gov |

| Cyclization | 2-(o-aminophenyl)-4(3H)-quinazolinone, Ortho-esters | Microwave, Solvent-free | Short reaction times, High yields | nih.govresearchgate.net |

Iron-Catalyzed and Metal-Free Oxidative Cyclization Methods

Modern synthetic chemistry has seen a surge in the development of environmentally benign and cost-effective catalytic systems. Iron, being an abundant and non-toxic metal, has emerged as a valuable catalyst in organic synthesis.

Iron-Catalyzed Oxidative Cyclization:

Iron-catalyzed oxidative cyclization provides a direct and efficient route to quinazolinone derivatives. One such method involves the oxidative coupling of indoline-2-ones with aminobenzamides. acs.orgrsc.orgrsc.org This reaction, facilitated by a simple iron salt under mild, ligand-free conditions, utilizes molecular oxygen from the air as the terminal oxidant. acs.org The process is characterized by a dual C-H functionalization, leading to the construction of complex molecular architectures. acs.org For instance, the reaction between 2-amino-N-arylbenzamides and various ketones in the presence of an iron catalyst can yield spiro[pyrrole-3,2′-quinazoline]carboxylates. rsc.orgrsc.org

Another notable iron-catalyzed approach is the oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes. nih.gov In this process, the iron catalyst facilitates the in-situ oxidation of alcohols and methyl arenes to their corresponding aldehydes. These aldehydes then react with the 2-amino styrene (B11656) through a cascade of imine condensation, radical cyclization, and oxidative aromatization to furnish polysubstituted quinolines, a related class of N-heterocycles. nih.gov

Metal-Free Oxidative Cyclization:

In a bid to further enhance the sustainability of quinazolinone synthesis, several metal-free oxidative cyclization methods have been developed. These methods often rely on the use of readily available and less toxic reagents.

One innovative metal-free approach utilizes visible light to promote the oxidative cyclization of 2-aminobenzamides with aldehydes or ketones. uvic.ca This method is particularly attractive as it does not require an external oxidant or high temperatures, proceeding efficiently under ambient conditions. uvic.ca

Another strategy employs a combination of (diacetoxyiodo)benzene (B116549) and potassium persulfate (K₂S₂O₈) to achieve the oxidative cyclization of N-pyridylindoles, yielding fused quinazolinone derivatives. nih.gov This reaction is believed to proceed through a key 2-hydroxy-1-(pyridin-2-yl)indolin-3-one intermediate. nih.gov Similarly, ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) can mediate the intramolecular oxidative cyclization of 2-aminobenzamides to construct fused polycyclic quinazolinones under mild conditions. chemistryviews.org The reaction is initiated by the thermolytic generation of sulfate (B86663) radical anions which oxidize the sp³ C-H bond alpha to the amide. chemistryviews.org

Furthermore, a dual amination of sp³ C-H bonds offers a novel metal-free pathway to quinazolinones. rsc.org In this method, the sp³ carbon in methylarenes or adjacent to a heteroatom in solvents like DMSO, DMF, or DMA acts as a one-carbon synthon. rsc.org

| Method | Catalyst/Reagent | Key Features | Reactants | Products |

| Iron-Catalyzed Oxidative Coupling | Iron Salt | Mild conditions, uses air as oxidant | Indoline-2-ones, Aminobenzamides | Spiro N-heterocyclic oxindoles |

| Iron-Catalyzed Oxidative Cyclization | Iron Catalyst, di-t-butyl peroxide | In-situ aldehyde formation | 2-Amino styrenes, Alcohols/Methyl arenes | Polysubstituted quinolines |

| Visible-Light Promoted Oxidative Cyclization | Visible Light | Metal-free, no external oxidant | 2-Aminobenzamides, Aldehydes/Ketones | Quinazolinones |

| Persulfate-Mediated Oxidative Cyclization | (Diacetoxyiodo)benzene, K₂S₂O₈ or (NH₄)₂S₂O₈ | Metal-free, mild conditions | N-Pyridylindoles or 2-Aminobenzamides | Fused Quinazolinones |

| Dual sp³ C-H Amination | None | Metal-free, one-carbon synthon | Methylarenes/DMSO/DMF/DMA, Amines | Quinazolinones |

Green Chemistry Principles in Quinazolinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinazolinones to minimize environmental impact and enhance sustainability. openmedicinalchemistryjournal.com This involves the use of eco-friendly solvents, catalysts, and energy sources. openmedicinalchemistryjournal.combenthamscience.com

Microwave-Assisted Synthesis and Deep Eutectic Solvents:

Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to shorter reaction times and higher yields. tandfonline.comresearchgate.net The synthesis of 3-substituted-quinazolin-4(3H)-ones can be achieved in a one-pot, one-step reaction of anthranilic acid, amines, and an orthoester under microwave irradiation. tandfonline.comresearchgate.net

The use of deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea, provides a green alternative to conventional volatile organic solvents. tandfonline.comresearchgate.net For instance, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives have been synthesized by reacting a benzoxazinone (B8607429) intermediate with various amines in a choline chloride:urea DES. tandfonline.comresearchgate.net

Solvent-Free and Alternative Catalysts:

Solvent-free reaction conditions represent another significant green approach. The synthesis of benzimidazo-quinazolinones has been accomplished through a multicomponent reaction of aromatic aldehydes, 2-aminobenzimidazole, and dimedone using reusable sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H) as a solid acid catalyst under solvent-free conditions. openmedicinalchemistryjournal.com Alum (KAl(SO₄)₂·12H₂O) has also been employed as a green catalyst for the cyclo-condensation of amines, isatins, and isatoic anhydride to produce substituted quinazoline-(3'H)-diones. openmedicinalchemistryjournal.com

Electrosynthesis:

Electrochemical methods offer a sustainable route to quinazolinone derivatives. The cathodic synthesis of 1-hydroxy- and 1-oxy-quinazolin-4-ones from nitro precursors can be achieved using inexpensive and reusable carbon-based electrodes in an undivided electrochemical setup. rsc.org This method uses sulfuric acid as both a supporting electrolyte and a catalyst for cyclization, demonstrating broad applicability with high yields. rsc.org

| Green Chemistry Approach | Key Features | Example Reaction |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | One-pot synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and orthoester. tandfonline.comresearchgate.net |

| Deep Eutectic Solvents (DES) | Biodegradable, low-cost solvents | Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones using choline chloride:urea DES. tandfonline.comresearchgate.net |

| Solvent-Free Synthesis | Reduced waste, simplified workup | Multicomponent reaction using a reusable solid acid catalyst (SBA-Pr-SO₃H). openmedicinalchemistryjournal.com |

| Green Catalysts | Recyclable, non-toxic catalysts | Use of alum (KAl(SO₄)₂·12H₂O) in cyclo-condensation reactions. openmedicinalchemistryjournal.com |

| Electrosynthesis | Avoids chemical oxidants/reductants | Cathodic synthesis of 1-hydroxy-quinazolin-4-ones from nitro precursors. rsc.org |

Multi-Component Reactions for Quinazolinone Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. openmedicinalchemistryjournal.com This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. openmedicinalchemistryjournal.com

Several MCRs have been developed for the synthesis of the quinazolinone scaffold. A three-component reaction of isatoic anhydride, an amine or ammonium salt, and an aromatic aldehyde can yield 2,3-dihydroquinazolin-4(1H)-ones or quinazolin-4(3H)-ones, depending on the reaction conditions and catalysts used. researchgate.netresearchgate.net Catalysts such as ceric ammonium nitrate, CuO nanoparticles, and Bi(NO₃)₃·5H₂O have been successfully employed in these transformations. researchgate.net

A particularly efficient one-pot, three-component assembly for the synthesis of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones involves the reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives. acs.org This domino reaction proceeds through the formation of an N-arylnitrilium intermediate, followed by sequential nucleophilic addition and cyclization reactions. acs.org

Ionic liquids can also serve as both the solvent and catalyst in MCRs for quinazolinone synthesis. For example, 2,3-dihydroquinazolin-4(1H)-ones can be prepared through the reaction of 2-aminobenzothiazole, isatoic anhydride, and various aldehydes in the presence of an ionic liquid. openmedicinalchemistryjournal.com

Strategic Synthesis of Substituted this compound Analogs

The synthesis of specifically substituted this compound analogs often requires multi-step sequences involving the strategic introduction and transformation of functional groups.

Preparation of Nitro-Quinazolinone Precursors and Subsequent Reduction

A common and effective strategy for introducing an amino group at the 6-position of the quinazolinone ring involves the use of a nitro group as a precursor. The synthesis typically starts with a commercially available or readily prepared 6-nitroquinazolinone derivative.

For example, 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one was synthesized from 7-fluoro-6-nitroquinazolin-4(3H)-one. mdpi.com The first step involves a nucleophilic aromatic substitution reaction, followed by the reduction of the nitro group to an amine. mdpi.com The reduction is commonly achieved using reagents such as iron powder in the presence of ammonium chloride or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). mdpi.com

Similarly, the synthesis of varlitinib, a complex pharmaceutical agent, involves the preparation of a 6-nitro-4-substituted amino quinazoline derivative as a key intermediate. google.com This intermediate is then subjected to a reduction step to furnish the corresponding 6-amino derivative. google.com The reduction of 2-(4-nitrophenyl)quinazoline-4(3H)-one to 2-(4-aminophenyl)quinazoline-4(3H)-one can be carried out using sodium dithionite. arabjchem.org

| Starting Material | Reaction Sequence | Reducing Agent | Product | Reference |

| 7-Fluoro-6-nitroquinazolin-4(3H)-one | 1. Nucleophilic Aromatic Substitution 2. Nitro Group Reduction | Iron powder, NH₄Cl | 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | mdpi.com |

| 2-Amino-5-nitrobenzonitrile | 1. Dimroth Rearrangement 2. Nitro Group Reduction | Iron powder | 6-Amino-4-[4-(thiazole-2-yl)methoxy-3-chlorophenyl]aminoquinazoline | google.com |

| 2-(4-Nitrophenyl)quinazoline-4(3H)-one | Nitro Group Reduction | Sodium dithionite | 2-(4-Aminophenyl)quinazoline-4(3H)-one | arabjchem.org |

Introduction of Halogenated Intermediates for Further Derivatization

The introduction of halogen atoms onto the quinazolinone scaffold provides a versatile handle for further functionalization through various cross-coupling reactions. nih.gov This strategy allows for the synthesis of a wide array of substituted analogs.

Direct halogenation of the quinazolinone ring is a common method. For instance, 3-amino-2-methylquinazolin-4(3H)-one can be treated with iodine monochloride or bromine in acetic acid to yield the corresponding 6-iodo or 6-bromo derivatives in high yields. semanticscholar.org These halogenated intermediates can then be used in subsequent reactions, such as the preparation of Schiff bases by condensation with substituted aryl aldehydes. semanticscholar.org

A multi-step synthesis of 2,6-disubstituted (3H)-quinazolin-4-ones starts with the acylation of 6-bromoanthranilic acid. nih.gov The resulting 6-bromo-(3H)-quinazolin-4-one intermediate can then undergo palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce various substituents at the 6-position. nih.gov

Halogenated quinazolinones are also key intermediates in the synthesis of kinase inhibitors. For example, C-5 alkyl/aryl substituted quinazolinone-based compounds can be prepared starting from a C-5 bromo-quinazolinone derivative via Sonogashira cross-coupling reactions. nih.gov

| Halogenated Intermediate | Subsequent Reaction | Catalyst/Reagents | Product Type |

| 6-Iodo/Bromo-3-amino-2-methylquinazolin-4(3H)-one | Condensation with aryl aldehydes | Acetic acid | Schiff bases |

| 6-Bromo-(3H)-quinazolin-4-one | Suzuki-Miyaura or Buchwald-Hartwig coupling | Pd(dppf)Cl₂, K₂CO₃ or Pd₂(dba)₃, DavePhos, K₃PO₄ | 2,6-Disubstituted (3H)-quinazolin-4-ones |

| C-5 Bromo-quinazolinone | Sonogashira cross-coupling | Pd/PᵗBu₃ | C-5 Alkyl/Aryl substituted quinazolinones |

| 2-Chloro-5-iodo-6,7-dimethoxyquinazolin-4-amine | Negishi cross-coupling | Pd(OAc)₂, PPh₃ | Polysubstituted quinazolines |

| 2-Aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-one | Suzuki cross-coupling | Pd catalyst | 2,6,8-Triarylquinazolin-4(3H)-ones |

Chemical Reactivity and Derivatization Strategies of 6 Amino 1h Quinazolin 4 One

Electrophilic and Nucleophilic Substitution Reactions on the Quinazolinone Ring System

The quinazolinone ring system can undergo both electrophilic and nucleophilic substitution reactions, with the position of substitution being influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine (B1678525) ring of the quinazolinone system is electron-deficient and can be susceptible to nucleophilic attack, particularly when substituted with good leaving groups. While direct nucleophilic substitution on the unsubstituted quinazolinone ring is challenging, the introduction of a leaving group, such as a halogen, at positions 2 or 4 facilitates SNAr reactions. For instance, 2,4-dichloroquinazoline (B46505) precursors consistently undergo regioselective substitution at the 4-position with various nucleophiles like anilines, benzylamines, and aliphatic amines. nih.govresearchgate.net This regioselectivity is attributed to the higher LUMO coefficient at the C4 position, making it more susceptible to nucleophilic attack. researchgate.net The reaction of 7-fluoro-6-nitroquinazolin-4(3H)-one with a thiol proceeds via nucleophilic aromatic substitution of the fluorine atom. mdpi.com

Table 1: Examples of Substitution Reactions on the Quinazolinone Ring

| Reaction Type | Reagents and Conditions | Position of Substitution | Product Type |

| Nitration | HNO₃/H₂SO₄ | 6 | 6-Nitro-1H-quinazolin-4-one |

| Nucleophilic Aromatic Substitution | 2,4-dichloroquinazoline + Amine, iPr₂NEt, Ethanol (B145695), 78°C | 4 | 2-Chloro-4-aminoquinazoline |

| Nucleophilic Aromatic Substitution | 7-fluoro-6-nitroquinazolin-4(3H)-one + Thiol | 7 | 7-Thioether-6-nitroquinazolin-4(3H)-one |

Functional Group Transformations of the 6-Amino Moiety

The 6-amino group is a key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical properties and biological activity.

Acylation: The primary amino group at the 6-position readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For example, the acylation of anthranilic acid (a precursor to quinazolinones) with chloroacetyl chloride is a key step in the synthesis of certain quinazolin-4-one analogues. nih.gov Derivatization reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are specifically designed to react with primary amines to form stable derivatives for analytical purposes. nih.gov

Alkylation: The nucleophilic nature of the 6-amino group also allows for alkylation reactions. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination is a common strategy to achieve controlled mono-alkylation. The amino group can also be involved in more complex reactions, such as the formation of heterocyclic rings.

Table 2: Acylation and Alkylation Reactions of the 6-Amino Group

| Reaction Type | Reagent | Functional Group Introduced | Product Type |

| Acylation | Acetyl chloride | Acetyl | 6-Acetamido-1H-quinazolin-4-one |

| Acylation | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Aminoquinolyl carbamate | AQC-derivatized 6-amino-1H-quinazolin-4-one |

| Alkylation | Benzyl (B1604629) bromide | Benzyl | 6-(Benzylamino)-1H-quinazolin-4-one |

Redox Chemistry of the Quinazolinone Scaffold

The quinazolinone ring system can participate in both oxidation and reduction reactions, leading to the formation of various derivatives.

The quinazolinone ring itself is relatively stable to oxidation. nih.gov However, reactions involving the formation of the quinazolinone ring often proceed through an oxidative cyclization mechanism. For instance, the synthesis of quinazolin-4(3H)-ones can be achieved through the oxidative coupling of 2-aminobenzamides with various substrates like styrenes, where an in-situ generated aldehyde undergoes condensation followed by cyclization and oxidation. mdpi.com Another method involves the use of hydrogen peroxide as a green oxidant for the synthesis of quinazolin-4(3H)-ones from 2-amino benzamides and dimethyl sulfoxide (B87167) (DMSO) as a carbon source. acs.org

The reduction of the C2-N3 double bond in the quinazolinone ring leads to the formation of 2,3-dihydroquinazolin-4(1H)-one derivatives. The synthesis of these dihydro-analogs typically involves the condensation of anthranilic acid derivatives with aldehydes or ketones, often catalyzed by acids. mdpi.com For example, the reaction of 2-aminobenzamide (B116534) with an appropriate aldehyde or ketone can yield the corresponding 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one. The nitro group at the 6-position of a quinazolinone can be selectively reduced to an amino group using reagents like iron in acetic acid, as demonstrated in the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. mdpi.com

Table 3: Redox Reactions of the Quinazolinone Scaffold

| Reaction Type | Reagents and Conditions | Key Transformation | Product Type |

| Oxidation (Synthesis) | 2-Aminobenzamide, Styrene (B11656), TBHP | Oxidative cyclization | 2-Substituted-1H-quinazolin-4-one |

| Oxidation (Synthesis) | 2-Amino benzamide, DMSO, H₂O₂ | Oxidative cyclization | 1H-Quinazolin-4-one |

| Reduction of Nitro Group | 6-Nitroquinazolin-4(3H)-one, Fe/CH₃COOH | NO₂ to NH₂ | This compound |

| Reduction of Quinazolinone Ring | 2-Aminobenzamide, Aldehyde/Ketone, Acid catalyst | Formation of dihydro-ring | 2,3-Dihydroquinazolin-4(1H)-one |

Bioisosteric Replacements within the this compound Structure

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.comnih.gov

For the this compound scaffold, several bioisosteric replacements can be considered:

Amino Group Bioisosteres: The 6-amino group, a hydrogen bond donor, can be replaced by other groups with similar hydrogen bonding capabilities. Common bioisosteres for an amino group include a hydroxyl group (-OH) or a methylamino group (-NHCH₃). The interchange of hydroxyl and amino groups is a frequent bioisosteric replacement as they have similar steric sizes and can both act as hydrogen bond donors or acceptors.

Ring Bioisosteres: The benzene (B151609) ring of the quinazolinone can be replaced with various heterocyclic rings such as pyridine, thiophene, or pyrazole (B372694). cambridgemedchemconsulting.com This can alter the electronic properties, solubility, and metabolic stability of the molecule.

Carbonyl Group Bioisosteres: The carbonyl group at the 4-position can be replaced with a thiocarbonyl group (thione) to investigate the importance of this hydrogen bond acceptor.

These modifications are crucial for fine-tuning the electronic and steric properties of the molecule to achieve optimal interaction with its biological target.

Table 4: Potential Bioisosteric Replacements for this compound

| Original Group | Position | Bioisosteric Replacement | Rationale |

| Amino (-NH₂) | 6 | Hydroxyl (-OH) | Similar size, hydrogen bonding properties |

| Amino (-NH₂) | 6 | Methylamino (-NHCH₃) | Modulates basicity and lipophilicity |

| Benzene Ring | - | Pyridine Ring | Introduces a nitrogen atom, alters polarity |

| Carbonyl (C=O) | 4 | Thiocarbonyl (C=S) | Modifies hydrogen bonding and reactivity |

Chemo- and Regioselectivity in Derivatization Processes

The derivatization of this compound presents a complex challenge due to the presence of multiple nucleophilic centers: the exocyclic amino group at the C6 position, and the endocyclic nitrogen atoms at the N1 and N3 positions. The selective functionalization of these sites is crucial for the development of novel quinazolinone-based compounds with specific biological activities. The chemo- and regioselectivity of derivatization processes, such as acylation and alkylation, are highly dependent on the reaction conditions, the nature of the electrophile, and the inherent reactivity of the different nitrogen atoms.

Acylation Reactions

Acylation of this compound has been shown to proceed with high chemoselectivity at the exocyclic 6-amino group. This selectivity is attributed to the higher nucleophilicity of the primary aromatic amine compared to the endocyclic nitrogen atoms, which are part of an amide-like system and thus less reactive.

Research by Ziyadullaev and colleagues has demonstrated the straightforward acylation of 6-amino-3(H)-quinazolin-4-one with acetic and propionic acids. researchgate.netorganic-chemistry.org The reactions result in the formation of the corresponding N-acyl derivatives, N-(4-Oxo-3(H)-quinazolin-6-yl)acetamide and N-(4-oxo-3(H)-quinazolin-6-yl)-propionamide, respectively. The proposed mechanism involves the nucleophilic attack of the 6-amino group on the carbonyl carbon of the carboxylic acid. organic-chemistry.org This selective acylation highlights the preferential reactivity of the exocyclic amino group under these conditions.

| Acylating Agent | Reaction Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Acetic acid | Not specified | N-(4-Oxo-3(H)-quinazolin-6-yl)acetamide | Selective for 6-amino group | organic-chemistry.org |

| Propionic acid | Not specified | N-(4-oxo-3(H)-quinazolin-6-yl)-propionamide | Selective for 6-amino group | organic-chemistry.org |

Alkylation Reactions

The regioselectivity of alkylation on the this compound scaffold is more complex and less definitively documented in the literature compared to acylation. Studies on the alkylation of the parent quinazolin-4-one ring system, lacking the 6-amino substituent, have shown a general preference for N3-alkylation under various conditions. juniperpublishers.comresearchgate.net This is attributed to the higher acidity of the N3 proton and the thermodynamic stability of the resulting N3-alkylated product.

However, the presence of the 6-amino group introduces a competing nucleophilic site. While direct comparative studies on the alkylation of this compound are scarce, synthetic strategies employed in the literature provide indirect evidence of regioselectivity. For instance, the synthesis of N-substituted 6-aminoquinazoline derivatives often proceeds through multi-step sequences that avoid direct alkylation of the this compound core. One common strategy involves the introduction of the 6-amino group late in the synthetic route, for example, by reduction of a 6-nitro derivative, followed by functionalization of other positions. nih.govmdpi.com

Another approach to achieve selective N-alkylation at the 6-position is through reductive amination. This method involves the reaction of the 6-amino group with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This process is inherently selective for the primary amino group. While specific examples starting directly from this compound are not extensively detailed in the reviewed literature, this method is a standard and predictable way to achieve selective N-alkylation of primary aromatic amines in the presence of other nucleophilic groups.

The synthesis of N-substituted 6-aminoquinazoline derivatives has been reported, though often as part of broader studies on their biological activities, without a detailed investigation into the regioselectivity of the alkylation step itself. For example, a series of 4-anilino-6-aminoquinazoline derivatives were synthesized where the 6-amino group was reductively alkylated. nih.gov

The challenge in achieving selective alkylation underscores the importance of carefully choosing reaction conditions and, in many cases, employing protecting group strategies to block more reactive sites while derivatizing the desired position. The differential reactivity of the N1, N3, and 6-amino positions allows for the potential development of orthogonal protection strategies to achieve specific derivatization patterns.

| Alkylation Method | General Substrate | Typical Product | Inferred Selectivity for this compound | Reference |

|---|---|---|---|---|

| Direct Alkylation | Quinazolin-4-one | N3-alkylated quinazolin-4-one | Competition between N3 and 6-amino group is expected. N3-alkylation is likely a significant pathway. | juniperpublishers.comresearchgate.net |

| Reductive Amination | Aromatic amines | N-alkylated aromatic amines | Highly selective for the 6-amino group. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 6 Amino 1h Quinazolin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 6-amino-1H-quinazolin-4-one, the spectrum reveals distinct signals corresponding to each proton in the molecule.

In a typical ¹H NMR spectrum recorded in DMSO-d₆, the protons of the amino group (-NH₂) at the C6 position appear as a singlet around δ 5.60 ppm. chemicalbook.com The protons of the quinazolinone ring system exhibit characteristic shifts and coupling patterns. The proton at the C2 position (H2) resonates as a singlet at approximately δ 7.74 ppm. The aromatic protons on the benzene (B151609) ring show a more complex pattern due to spin-spin coupling: a doublet of doublets for H7 at δ 7.05 ppm, a doublet for H5 at δ 7.16 ppm, and another doublet for H8 at δ 7.36 ppm. The labile proton of the amide group (-NH) at the N1 position is typically observed as a broad singlet at a downfield chemical shift, around δ 11.80 ppm. chemicalbook.com

For substituted derivatives, such as 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, additional signals corresponding to the substituent groups are observed. For instance, the methylene (B1212753) protons (-CH₂) of the benzyl (B1604629) group appear as a singlet at δ 4.22 ppm, while the methoxy (B1213986) group (-OCH₃) protons resonate as a singlet at δ 3.72 ppm. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts (δ) for this compound and a Derivative in DMSO-d₆

| Proton Assignment | This compound chemicalbook.com | 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one mdpi.com |

| -NH (Amide) | 11.80 (s, 1H) | 11.80 (s, 1H) |

| H2 | 7.74 (s, 1H) | 7.76 (d, 1H) |

| H5 | 7.16 (d, 1H) | 7.41 (s, 1H) |

| H7 | 7.05 (dd, 1H) | - |

| H8 | 7.36 (d, 1H) | - |

| -NH₂ (Amino) | 5.60 (s, 2H) | 5.53 (s, 2H) |

| Benzyl -CH₂- | - | 4.22 (s, 2H) |

| Methoxy -OCH₃ | - | 3.72 (s, 3H) |

| Methoxybenzyl Aromatic H | - | 7.32 - 7.27 (m, 3H), 6.86 (d, 2H) |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom in a distinct chemical environment gives rise to a separate signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbons attached to electronegative atoms like oxygen and nitrogen appearing at higher chemical shifts (downfield).

For derivatives of this compound, the carbonyl carbon (C4) of the quinazolinone ring is characteristically found at a significant downfield shift, often above δ 160 ppm. mdpi.com The other quaternary carbons and CH carbons of the heterocyclic and aromatic rings resonate in the range of approximately δ 106 to δ 159 ppm. mdpi.com For example, in 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, the signals are assigned as follows: δ = 160.4 (C4), 158.4, 145.6, 141.1, 139.9, 130.1, 128.8, 128.6, 127.2, 121.7, 113.8, 106.7. mdpi.com The carbons of the substituent groups, such as the methoxy carbon, appear at higher fields (e.g., δ 55.0 ppm). mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for a this compound Derivative

| Compound | Key Carbon Signals (ppm) |

| 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one mdpi.com | Quinazolinone Core: 160.4 (C=O), 145.6, 141.1, 139.9, 128.8, 121.7, 106.7 Substituent Carbons: 158.4, 130.1, 128.6, 127.2, 113.8 (methoxybenzyl group); 55.0 (-OCH₃); 35.5 (-SCH₂-) |

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and confirming its elemental composition.

HRMS provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds that have the same nominal mass but different elemental compositions.

For instance, the molecular formula of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one was confirmed by HRMS using electrospray ionization (ESI). The calculated mass for the protonated molecule [M+H]⁺, [C₁₆H₁₆N₃O₂S]⁺, is 314.0958. The observed mass was 314.0958, corresponding to a mass error of 0 ppm, which unequivocally confirms the expected atomic composition. mdpi.com This level of accuracy is essential for validating the identity of newly synthesized compounds.

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent method for identifying the types of bonds and functional groups present in a molecule.

In the IR spectrum of a quinazolinone derivative, characteristic absorption bands are observed. For a related compound, 2-hydrazinylquinazolin-4(3H)-one, the spectrum shows strong absorptions corresponding to N-H stretching vibrations from the amine and amide groups in the region of 3187-3431 cm⁻¹. mdpi.com A sharp, strong peak for the carbonyl (C=O) group of the amide is typically observed around 1674 cm⁻¹. mdpi.com The C=N bond of the quinazoline (B50416) ring shows an absorption near 1601 cm⁻¹, and aromatic C-H stretching is observed just above 3000 cm⁻¹ (e.g., 3036 cm⁻¹). mdpi.com

Table 3: Typical Infrared Absorption Frequencies for Functional Groups in Quinazolin-4-one Derivatives

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Amine/Amide (N-H) | Stretching | 3100 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carbonyl (C=O) | Stretching | 1670 - 1680 |

| Imine (C=N) | Stretching | 1600 - 1620 |

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.

The crystal structure of 6-aminoquinazolin-4(3H)-one has been determined by single-crystal X-ray analysis. iucr.orgnih.gov The analysis reveals that in the solid state, the molecules form hydrogen-bonded dimers through N—H···O interactions between the amide groups of two neighboring molecules. iucr.orgnih.govnih.gov These dimers are further connected into a three-dimensional network by additional intermolecular interactions, including N—H···N and C—H···O hydrogen bonds. iucr.orgnih.gov This extensive hydrogen bonding network contributes to the compound's physical properties, such as its high melting point. iucr.org The quinazoline ring system itself is nearly planar. iucr.org

Table 4: Selected Bond Lengths for 6-Aminoquinazolin-4(3H)-one from X-ray Crystallography iucr.org

| Bond | Bond Length (Å) |

| O1—C4 | 1.238 (2) |

| N1—C2 | 1.314 (3) |

| N1—C8A | 1.385 (2) |

| N3—C2 | 1.365 (3) |

| N3—C4 | 1.381 (2) |

| C4—C4A | 1.462 (3) |

| C5—C6 | 1.383 (3) |

| C6—N9 | 1.389 (3) |

| C6—C7 | 1.412 (3) |

Determination of Quinazolinone Core Geometry

The molecular structure of this compound has been elucidated through single-crystal X-ray analysis. nih.govnih.gov The analysis reveals that the core quinazolinone ring system is nearly planar. iucr.org The asymmetric unit in the crystal structure contains two independent molecules of this compound, indicating slight conformational differences in the crystalline environment. iucr.org

The geometry of the heterocyclic ring system, including specific bond lengths and angles, has been precisely measured. These parameters are consistent with the expected hybridizations of the constituent atoms and are in good agreement with those of related quinazolinone structures. iucr.org The planarity of the fused ring system is a key structural feature.

Below is a table summarizing selected geometric parameters for the two independent molecules (A and B) of this compound in the crystal structure.

| Bond | Molecule A Length (Å) | Molecule B Length (Å) |

|---|---|---|

| O1—C4 | 1.238 | 1.243 |

| N1—C2 | 1.371 | 1.373 |

| N1—C8A | 1.380 | 1.377 |

| N3—C2 | 1.314 | 1.314 |

| N3—C4 | 1.380 | 1.379 |

| N9—C6 | 1.391 | 1.393 |

| C4—C4A | 1.464 | 1.465 |

| C5—C6 | 1.383 | 1.385 |

Analysis of Intermolecular Interactions (e.g., Hydrogen-Bonding Networks)

In the solid state, the spatial arrangement of this compound molecules is dictated by a network of intermolecular forces, primarily hydrogen bonds. nih.gov The crystal structure reveals a sophisticated three-dimensional network built upon specific and directional interactions. nih.gov

A primary structural motif involves the formation of hydrogen-bonded dimers. nih.goviucr.org These dimers are created through N—H···O interactions between pairs of quinazolinone molecules. nih.gov This interaction links the molecules into a stable, centrosymmetric arrangement.

The hydrogen-bond geometry has been characterized with precise measurements of donor-hydrogen (D–H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D–H···A angle, which confirms the strength and directionality of these interactions.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1···O1 | 0.86 | 2.01 | 2.863 | 171 |

| N9—H9A···N3 | 0.86 | 2.41 | 3.245 | 163 |

| N9—H9B···O1 | 0.86 | 2.54 | 3.329 | 153 |

| C2—H2···O1 | 0.93 | 2.54 | 3.333 | 144 |

| C7—H7···O1 | 0.93 | 2.59 | 3.411 | 148 |

Computational Chemistry and Molecular Modeling Studies of 6 Amino 1h Quinazolin 4 One

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Frontier Molecular Orbital Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules like 6-amino-1H-quinazolin-4-one. A key aspect of this analysis is the application of Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgyoutube.com The energies and distributions of these orbitals are crucial in predicting a molecule's reactivity and its ability to interact with biological targets. scirp.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

For quinazoline (B50416) derivatives, DFT studies have been employed to calculate various quantum chemical parameters, including the energies of the HOMO and LUMO, the energy gap, dipole moment, and molecular electrostatic potential (MEP). These calculations help in identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting potential sites of interaction with receptor molecules. For instance, in related quinazolinone derivatives, the oxygen and nitrogen atoms are often identified as nucleophilic centers, while the aromatic rings can engage in various non-covalent interactions. rsc.org

Table 1: Representative Quantum Chemical Parameters for Quinazoline Derivatives (Illustrative)

| Parameter | Value | Significance |

| EHOMO (eV) | -6.5 to -5.5 | Electron-donating ability |

| ELUMO (eV) | -2.0 to -1.0 | Electron-accepting ability |

| Energy Gap (ΔE) (eV) | 4.0 to 5.0 | Chemical reactivity and stability |

| Dipole Moment (Debye) | 2.0 to 4.0 | Polarity and solubility |

Note: The values in this table are illustrative and based on general findings for quinazoline derivatives. Specific values for this compound would require dedicated DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. This method is extensively used to understand the binding mechanisms of quinazoline derivatives, including those related to this compound, with various therapeutic targets.

Molecular docking studies have been instrumental in elucidating the binding modes of quinazoline-based inhibitors with several key enzymes implicated in cancer and other diseases.

Kinases: The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors. nih.govmdpi.com Docking studies of quinazoline derivatives with the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and HER2 have revealed crucial interactions. tandfonline.comnih.gov Typically, the quinazoline core forms hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, while substituents on the quinazoline ring can form additional interactions with other parts of the active site, contributing to binding affinity and selectivity. tandfonline.comnih.gov For instance, the nitrogen atoms of the quinazoline ring often act as hydrogen bond acceptors. tandfonline.com

Dihydrofolate Reductase (DHFR): Quinazoline derivatives have been investigated as inhibitors of DHFR, an enzyme crucial for nucleotide synthesis. researchgate.netsemanticscholar.orgresearchgate.net Docking simulations have shown that these compounds can occupy the same binding pocket as the natural substrate, folic acid, and the known inhibitor, methotrexate. researchgate.net The interactions often involve hydrogen bonding with key residues such as Asp27 and Ser59, as well as hydrophobic interactions within the active site. researchgate.net

Thymidylate Synthase (TS): TS is another important target in cancer chemotherapy, and quinazoline-based antifolates have been designed as its inhibitors. nih.gov Molecular docking has been used to predict the binding conformations of these inhibitors within the TS active site, highlighting interactions with residues like Arg50 and Tyr261. nih.gov

Molecular docking programs calculate a scoring function to estimate the binding affinity of a ligand to its target. This score, often expressed as a binding energy (e.g., in kcal/mol), helps in ranking different compounds and predicting their potential potency. The docking results also provide detailed information about the ligand's conformation upon binding, including the orientation of its functional groups and the specific interactions it forms with the receptor. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. tandfonline.com

Table 2: Representative Docking Scores and Key Interactions of Quinazoline Derivatives with Target Enzymes (Illustrative)

| Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| EGFR Kinase | -8.0 to -10.0 | Met793, Thr790 | Hydrogen Bonding |

| DHFR | -7.0 to -9.0 | Asp27, Ser59 | Hydrogen Bonding, Hydrophobic |

| Thymidylate Synthase | -7.5 to -9.5 | Arg50, Tyr261 | Hydrogen Bonding, Pi-Pi Stacking |

Note: The data in this table is illustrative and based on studies of various quinazoline derivatives. The specific interactions and binding affinities for this compound would depend on the specific target and the docking protocol used.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of the ligand-receptor complex and understanding the conformational changes that may occur upon binding. nih.gov

Advanced Computational Methods for Mechanistic Insights (e.g., MM/PBSA Calculations)

To gain deeper quantitative insights into the binding energetics, advanced computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. frontiersin.orgresearchgate.netchemisgroup.usnih.gov These methods calculate the binding free energy of a ligand to a protein by combining molecular mechanics energy calculations with continuum solvation models. nih.gov

Mechanistic Investigations of 6 Amino 1h Quinazolin 4 One Derivatives in Biological Systems in Vitro Studies

Enzyme Inhibition and Modulation Studies

Derivatives of 6-amino-1H-quinazolin-4-one have been shown to interact with and modulate the activity of various enzymes that are critical in pathological processes, particularly in cancer. These interactions are fundamental to their therapeutic potential.

Kinase Inhibition Profiles

The quinazoline (B50416) core is a well-established pharmacophore for kinase inhibition, and derivatives of this compound are no exception. They have been found to target a range of kinases involved in cell signaling pathways that regulate cell proliferation, survival, and differentiation.

One notable area of investigation is the simultaneous inhibition of multiple kinases. For instance, a series of 6-(2-amino-1H-benzo[d]imidazol-6-yl)-quinazolin-4(3H)-one derivatives has been developed as multi-targeted inhibitors of Aurora A , Phosphatidylinositol 3-kinase alpha (PI3Kα) , and Bromodomain-containing protein 4 (BRD4) . nih.gov One of the most potent compounds in this series, compound 9a , demonstrated marked inhibition of both Aurora A and PI3Kα with IC50 values of 10.19 nM and 13.12 nM, respectively. nih.gov This multi-targeted approach is a promising strategy in cancer therapy to overcome resistance mechanisms. nih.gov

Derivatives of 4-aminoquinazoline have also shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) , a key target in cancer therapy. nih.govnih.govnih.gov For example, compound 6d , a quinazolin-4(3H)-one derivative, potently inhibited EGFR with an IC50 value of 0.069 µM, which is comparable to the known EGFR inhibitor erlotinib (B232) (IC50 = 0.045 µM). nih.gov Other quinazolin-4(3H)-one derivatives, such as 2h , 2i , 3h , and 3i , also exhibited excellent EGFR inhibitory activity with IC50 values of 0.102 µM, 0.097 µM, 0.128 µM, and 0.181 µM, respectively. nih.gov

The inhibitory potential of quinazolinone derivatives extends to Nitric Oxide Synthase (NOS) . A study of various quinazolinone, quinazolinthione, and quinazolinimine skeletons revealed their ability to inhibit both inducible NOS (iNOS) and neuronal NOS (nNOS). nih.gov Generally, these compounds were more effective as iNOS inhibitors, with the quinazolinone 11e being the most active and selective iNOS/nNOS inhibitor among the tested compounds. nih.gov

Furthermore, certain quinazolinone derivatives have been investigated as inhibitors of Phosphodiesterase 4 (PDE4) . In a study aimed at developing treatments for asthma, a novel series of quinazolinone derivatives was synthesized and tested for their inhibitory activity against PDE4B. researchgate.net Compound 6d from this series showed promising inhibitory activity comparable to the well-known PDE4 inhibitor, Rolipram. researchgate.net

| Compound | Target Kinase | IC50 Value |

|---|---|---|

| 9a | Aurora A | 10.19 nM |

| 9a | PI3Kα | 13.12 nM |

| 6d | EGFR | 0.069 µM |

| 2h | EGFR | 0.102 µM |

| 2i | EGFR | 0.097 µM |

| 3h | EGFR | 0.128 µM |

| 3i | EGFR | 0.181 µM |

| 11e | iNOS | Data not specified |

| 6d (PDE4 study) | PDE4B | Comparable to Rolipram |

Specific Target Enzyme Inhibition

Beyond kinases, derivatives of the quinazoline scaffold have been shown to inhibit other crucial enzymes involved in cellular metabolism. One such enzyme is Thymidylate Synthase (TS) , a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA synthesis and repair. Folate-like thymidylate synthase inhibitors with a benzoquinazoline moiety have been described, with the most potent compounds exhibiting Ki values as low as 2.5 nM against the human enzyme. ebi.ac.uk These compounds also demonstrated good substrate activity for the cellular reduced folate transport system and for folylpolyglutamate synthetase. ebi.ac.uk

In Vitro Cellular Activity Assessments (Non-Clinical)

The enzymatic inhibitory activities of this compound derivatives translate into significant effects at the cellular level. In vitro assessments using various cancer cell lines have provided valuable insights into their cytotoxic, cell cycle-modulating, and apoptosis-inducing properties.

Cytotoxicity Evaluation in Cancer Cell Lines

A hallmark of potential anticancer agents is their ability to selectively kill cancer cells. Derivatives of this compound have demonstrated potent cytotoxic activity against a broad range of human cancer cell lines.

For instance, the multi-targeted inhibitor 9a exhibited significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines, with IC50 values of 0.83 µM in A549 cells, 0.26 µM in HCC827 cells, and 1.02 µM in H1975 cells. nih.gov Another derivative, BIQO-19 , also showed effective antiproliferative activity against various lung cancer cell lines, including those resistant to EGFR tyrosine kinase inhibitors (EGFR-TKIs). escholarship.org

Quinazolin-4(3H)-one hydrazides have shown high inhibitory activity against MCF7 (breast cancer) and A2780 (ovarian cancer) cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range (0.20 to 0.84 µM). nih.gov A novel 4-hydroxyquinazoline (B93491) derivative, B1 , was found to have superior cytotoxicity in primary PARP inhibitor-resistant HCT-15 (colon cancer) and HCC1937 (breast cancer) cell lines. mdpi.com

| Compound | Cell Line | Cancer Type | IC50 Value |

|---|---|---|---|

| 9a | A549 | Non-Small Cell Lung Cancer | 0.83 µM |

| 9a | HCC827 | Non-Small Cell Lung Cancer | 0.26 µM |

| 9a | H1975 | Non-Small Cell Lung Cancer | 1.02 µM |

| 3a | MCF7 | Breast Cancer | 0.20 µM |

| 3j | MCF7 | Breast Cancer | 0.20 µM |

| B1 | HCT-15 | Colon Cancer | Data not specified |

| B1 | HCC1937 | Breast Cancer | Data not specified |

Cell Cycle Perturbation Analysis

Disruption of the normal cell cycle is a key mechanism by which many anticancer drugs exert their effects. Derivatives of this compound have been shown to induce cell cycle arrest at different phases, thereby preventing cancer cell proliferation.

Compound 9a , the multi-targeted Aurora A/PI3Kα/BRD4 inhibitor, was found to induce G2/M phase arrest in HCC827 cells. nih.gov Similarly, the quinazoline derivative 04NB-03 induced cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.gov The inhibition of Aurora kinase A by the derivative BIQO-19 also led to a significant induction of G2/M phase arrest in H1975 NSCLC cells. escholarship.org

In contrast, other derivatives have been shown to cause cell cycle arrest at the G1 phase . A novel 4-aminoquinazoline derivative, 6b , which selectively inhibits PI3Kα, caused G1 cell cycle arrest in HCT116 cells. nih.gov Another quinazolin-4(3H)-one derivative, compound 6d , was also found to cause cell cycle arrest at the G1/S phase in the breast cancer cell line HS 578T. nih.gov

Apoptosis Induction and Mechanistic Pathways

Inducing programmed cell death, or apoptosis, is a primary goal of cancer therapy. Derivatives of this compound have been shown to effectively trigger apoptosis in cancer cells through various mechanistic pathways.

The multi-targeted inhibitor 9a was shown to induce apoptosis in HCC827 cells by simultaneously inhibiting the Aurora A/PI3K/BRD4 signaling pathways. nih.gov The PI3Kα inhibitor 6b induced apoptosis via a mitochondrial-dependent apoptotic pathway. nih.gov

The quinazoline derivative 04NB-03 was found to induce apoptosis in a concentration- and time-dependent manner in hepatocellular carcinoma cells. nih.gov Mechanistically, this was linked to the accumulation of endogenous reactive oxygen species (ROS), as scavenging the ROS reversed the observed apoptosis. nih.gov Similarly, the 4-hydroxyquinazoline derivative B1 stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, leading to increased apoptosis and cytotoxicity. mdpi.com At a concentration of 20 µM, B1 increased the apoptosis rate to 73.58% in HCT-15 cells and 53.14% in HCC1937 cells. mdpi.com

Modulation of Cellular Signaling Pathways (e.g., ALK/PI3K/AKT)

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, and apoptosis. researchgate.netnih.gov Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. researchgate.netnih.gov In vitro studies have demonstrated that various derivatives of the this compound scaffold can effectively modulate this pathway.

A series of 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were synthesized and evaluated for their anticancer activities. researchgate.net Among them, specific compounds demonstrated potent inhibitory effects on cancer cell lines. researchgate.net Further mechanistic studies revealed that compound 7i induced apoptosis and arrested the cell cycle at the G2/M phase in HCC827 cells by inhibiting the PI3K/Akt pathway. researchgate.net Similarly, research into dimorpholinoquinazoline-based derivatives identified compound 7c as a potent inhibitor of the PI3K/Akt/mTOR cascade. nih.gov In vitro experiments showed that compound 7c inhibited the phosphorylation of key downstream effectors, including Akt, mTOR, and S6K, at nanomolar concentrations. nih.gov

Another approach involved the rational design of quinazolin-4-one-based hydroxamic acids as dual inhibitors of PI3K and histone deacetylase (HDAC). nih.gov The lead compound, 48c , exhibited high potency and selectivity against PI3Kδ and HDAC6, with IC50 values under 10 nM. nih.gov Cellular thermal shift assays (CETSA) confirmed that compound 48c engaged with both PI3Kδ and HDAC6 within MV411 cancer cells. nih.gov These findings underscore the potential of the quinazolinone scaffold to generate potent and selective inhibitors that can disrupt oncogenic signaling through the PI3K/AKT pathway. researchgate.netnih.govnih.gov

Table 1: In Vitro Activity of Quinazolinone Derivatives on the PI3K/AKT Pathway

| Compound | Derivative Class | Target(s) | Observed In Vitro Effect | Cell Line | Reference |

|---|---|---|---|---|---|

| 7i | 6-(pyridin-3-yl) quinazolin-4(3H)-one | PI3K/Akt | Induces G2/M phase arrest and apoptosis | HCC827 | researchgate.net |

| 7c | Dimorpholinoquinazoline | PI3K/Akt/mTOR | Inhibits phosphorylation of Akt, mTOR, S6K | MCF7 | nih.gov |

| 48c | Quinazolin-4-one based hydroxamic acid | PI3Kδ / HDAC6 | Dual inhibition with IC50 < 10 nM | MV411 | nih.gov |

Impact on Mitochondrial Membrane Potential

Mitochondria are central to cellular life and death, and the dissipation of the mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic apoptotic pathway. mdpi.com Mechanistic studies on a novel series of 4-hydroxyquinazoline derivatives revealed their ability to influence mitochondrial function in cancer cells. mdpi.com

Specifically, the compound designated as B1 was found to stimulate the formation of intracellular reactive oxygen species (ROS) and promote the depolarization of the mitochondrial membrane in primary PARPi-resistant HCT-15 and HCC1937 cell lines. mdpi.com This disruption of the mitochondrial membrane potential is a critical step that leads to increased apoptosis and cytotoxicity in the treated cancer cells. mdpi.com This finding suggests that certain quinazolinone derivatives can induce cell death by directly targeting mitochondrial integrity, a mechanism that could be exploited to overcome drug resistance in cancer therapy. mdpi.com

Interactions with Biomolecules (In Vitro)

The ability of small molecules to interact with DNA is a well-established mechanism for many anticancer agents. nih.gov Derivatives of the quinazolinone core have been investigated for their capacity to bind and intercalate with DNA, thereby disrupting DNA replication and transcription processes.

A study focused on newly designed nih.govnih.govnih.govtriazolo[4,3-c]quinazoline derivatives identified them as effective DNA intercalators. nih.govCompound 16 from this series was found to be the most potent, exhibiting significant DNA binding affinity and demonstrating a higher intercalation activity (10.25 μM) compared to control compounds. nih.gov Further investigation showed that this compound could inhibit topoisomerase II, an enzyme crucial for managing DNA topology, suggesting a dual mechanism of action. nih.gov

In another study, pyridazino[1,6-b]quinazolinone derivatives were synthesized and evaluated for their DNA interaction capabilities. researchgate.net DNA interaction assays confirmed that several compounds, including 4e, 4g, 6o, 6p, and 8o , were able to intercalate into DNA. researchgate.net Additionally, a series of quinazolin-4(3H)-one derivatives bearing hydrazone or formyl-pyrazole moieties were designed as antimicrobial agents targeting the E. coli DNA gyrase enzyme. mdpi.com Molecular docking studies indicated that the most active compounds in this series, such as 4a, 5a, 5c, and 5d , could bind effectively within the enzyme's active site, which is intimately associated with DNA. mdpi.com These studies collectively highlight the versatility of the quinazolinone scaffold in generating compounds that can interact with DNA through various modes, including intercalation and enzyme inhibition. nih.govresearchgate.netmdpi.com

Table 2: DNA Interaction of Quinazolinone Derivatives

| Compound | Derivative Class | Type of Interaction | Target | Reference |

|---|---|---|---|---|

| 16 | nih.govnih.govnih.govtriazolo[4,3-c]quinazoline | Intercalation, Topo II Inhibition | DNA, Topoisomerase II | nih.gov |

| 8p | Pyridazino[1,6-b]quinazolinone | Intercalation, Topo I Inhibition | DNA, Topoisomerase I | researchgate.net |

| 5a | Quinazolin-4(3H)-one with formyl-pyrazole | Enzyme Binding | E. coli DNA Gyrase | mdpi.com |

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. nih.gov The binding of drug candidates to HSA can significantly influence their pharmacokinetic and pharmacodynamic profiles. nih.gov The interaction between dihydroquinazolinone derivatives and HSA has been characterized using multiple spectroscopic techniques.

Studies on 6-chloro-1-(3,3-dimethyl-butanoyl)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one (PDQL) derivatives revealed that they bind to HSA, quenching its intrinsic tryptophan fluorescence through a static quenching mechanism. mdpi.com Displacement experiments using site-specific markers identified that these derivatives bind to Site II (subdomain IIIA) of HSA, with a probable 1:1 binding stoichiometry. mdpi.com Thermodynamic analysis indicated that hydrophobic interactions are the primary driving force for the formation of the PDQL-HSA complex. mdpi.com The nature of substituents on the phenyl ring was found to modulate the binding affinity, with an isopropyl substitution notably enhancing the interaction. mdpi.com This detailed in vitro characterization of HSA binding is essential for understanding how quinazolinone-based compounds may behave systemically.

The human immunodeficiency virus-1 (HIV-1) capsid is a critical protein shell that encloses the viral genome and is essential for multiple stages of the viral replication cycle, making it an attractive target for novel antiretroviral therapies. nih.gov Research has led to the discovery of potent HIV-1 capsid inhibitors based on a versatile quinazolin-4-one scaffold. nih.gov

These compounds have demonstrated exceptional potency, inhibiting HIV-1 infection in vitro at picomolar concentrations. nih.gov A prototypical compound, GSK878 , has been characterized in detail. nih.gov In vitro studies confirm that these quinazolinone derivatives target the HIV-1 capsid, and X-ray co-crystal structures have elucidated the binding interactions. nih.gov The discovery that this chemical scaffold can be extensively modified while maintaining high potency offers a promising avenue for the development of new classes of anti-HIV agents, including those suitable for long-acting therapeutic regimens. nih.gov

Broader Spectrum In Vitro Biological Evaluations

Beyond the specific mechanisms detailed above, the this compound scaffold and its related structures have been explored for a wide range of other biological activities in vitro, demonstrating the chemical tractability and therapeutic potential of this heterocyclic system.

Antiviral Activity: In addition to HIV, quinazolinone derivatives have been investigated as potential inhibitors of other viruses. A series of 4-anilino-6-aminoquinazoline derivatives showed high anti-MERS-CoV activity in Vero cells. nih.gov Similarly, 2-aminoquinazolin-4(3H)-one derivatives were designed and synthesized, with several compounds showing potent inhibitory effects on both SARS-CoV-2 and MERS-CoV in vitro. researchgate.net

Enzyme Inhibition: Phenylamino quinazolinone derivatives have been identified as effective inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov The most potent analog in one study exhibited an IC50 value of 17.02 ± 1.66 µM. nih.gov

Epigenetic Modulation: Certain derivatives have been shown to interact with components of the epigenetic machinery. Specifically, 6-methylquinazolin-4(3H)-one based compounds were identified as novel binders of the bromodomain-containing protein 9 (BRD9), an epigenetic reader, highlighting a potential role in cancer and inflammatory diseases. cnr.it

Antioxidant Properties: By linking the quinazolin-4-one core with phenolic moieties, researchers have developed hybrid molecules with significant antioxidant potential. mdpi.com In vitro assays confirmed that some of these compounds, particularly those with ortho-diphenolic structures, exerted a stronger antioxidant effect than standards like ascorbic acid and Trolox. mdpi.com

Table 3: Summary of Broader In Vitro Biological Activities

| Derivative Class | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|

| 4-Anilino-6-aminoquinazoline | Anti-MERS-CoV | High inhibitory effect in Vero cells (IC50 = 0.157 μM for compound 20) | nih.gov |

| 2-Aminoquinazolin-4(3H)-one | Anti-SARS-CoV-2 / MERS-CoV | Potent antiviral activity (IC50 < 0.25 μM for SARS-CoV-2) | researchgate.net |

| Phenylamino quinazolinone | Tyrosinase Inhibition | IC50 value of 17.02 ± 1.66 µM for the most potent derivative | nih.gov |

| 6-Methylquinazolin-4(3H)-one | BRD9 Epigenetic Reader | Identified as novel and selective binders of BRD9 | cnr.it |

| Phenolic quinazolin-4(one) | Antioxidant | Stronger effect than ascorbic acid and Trolox in vitro | mdpi.com |

Antimicrobial Activity against Bacterial Strains (Gram-Positive and Gram-Negative)

The antimicrobial properties of this compound derivatives have been evaluated against a variety of Gram-positive and Gram-negative bacteria. These studies typically involve determining the minimum inhibitory concentration (MIC) or measuring the zone of inhibition to quantify the antibacterial efficacy.

One study explored a series of novel quinazolinone Schiff base derivatives and found that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, against the Gram-negative Escherichia coli, compounds 4e and 4m showed high activity at a concentration of 128 μg/mL. nih.gov Notably, compound 4e also demonstrated the best activity against Pseudomonas aeruginosa and the Gram-positive Staphylococcus aureus at 32 μg/mL. nih.gov Another compound, 4c , was particularly effective against Staphylococcus aureus with an MIC of 32 μg/mL. nih.gov

In a separate investigation, 6-nitro-3(H)-quinazolin-4-one, a related compound, demonstrated remarkable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nuu.uzresearchgate.net This suggests that the presence of a nitro group at the 6-position can significantly enhance antibacterial properties. nuu.uz Further modifications, such as the introduction of a propionamide (B166681) group, also resulted in notable antibacterial activity. nuu.uz

Another research effort synthesized a series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs and evaluated their in vitro antimicrobial activity. nih.gov Among these, 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid displayed a broad spectrum of antimicrobial activity that was comparable to standard antibiotics. nih.gov The antimicrobial activity of newly synthesized quinazolin-4(3H)one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds was also examined against two Gram-positive bacteria (B. subtilis and S. aureus) and two Gram-negative bacteria (S. typhimurium and E. coli), with some derivatives showing significant activity. mdpi.com

| Compound | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 4e | Escherichia coli | 128 | nih.gov |

| 4m | Escherichia coli | 128 | nih.gov |

| 4e | Pseudomonas aeruginosa | 32 | nih.gov |

| 4e | Staphylococcus aureus | 32 | nih.gov |

| 4c | Staphylococcus aureus | 32 | nih.gov |

| 6-nitro-3(H)-quinazolin-4-one | Bacillus subtilis | Not specified | nuu.uzresearchgate.net |

| 6-nitro-3(H)-quinazolin-4-one | Staphylococcus aureus | Not specified | nuu.uzresearchgate.net |

| 6-nitro-3(H)-quinazolin-4-one | Escherichia coli | Not specified | nuu.uzresearchgate.net |

Antifungal Activity Against Fungal Species

In addition to antibacterial effects, derivatives of this compound have been investigated for their antifungal properties against various fungal species. These in vitro studies are crucial for identifying potential new antifungal agents.

Research on novel quinazolin-4(3H)one derivatives that incorporated hydrazone and pyrazole elements showed that these compounds were active against several fungal strains. mdpi.com The tested organisms included the yeast strains Candida tropicals and Candida albicans, as well as the fungi Macrophomina phaseolina and Aspergillus niger. mdpi.com

Another study synthesized a series of 3-substituted-2-thioxoquinazolin4(3H)-ones. nih.gov One particular compound, 2-[(2,3-dimethyl-phenyl)-(4-oxo-3-phenyl-2-thioxo-3,4-dihydro-2H-quinazolin-1-ylmethyl)-amino]-benzoic acid, exhibited a broad spectrum of activity against all tested fungi. nih.gov Furthermore, a series of 2-methyl-3-((substituted-benzylidene)amino)quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antifungal activity, with 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m ) emerging as a potent antifungal agent against C. albicans.

In an evaluation of 6-substituted 3(H)-quinazolin-4-ones, it was found that while some compounds had varying degrees of antibacterial activity, they were not active against the pathogenic fungus Candida albicans. nuu.uz This highlights the specificity of the structure-activity relationship in determining the antifungal effects of these derivatives.

| Compound/Derivative Type | Fungal Species | Activity | Reference |

|---|---|---|---|

| Hydrazone and pyrazole derivatives | Candida tropicals | Significant | mdpi.com |

| Hydrazone and pyrazole derivatives | Candida albicans | Significant | mdpi.com |

| Hydrazone and pyrazole derivatives | Macrophomina phaseolina | Significant | mdpi.com |

| Hydrazone and pyrazole derivatives | Aspergillus niger | Significant | mdpi.com |

| 2-[(2,3-dimethyl-phenyl)-(4-oxo-3-phenyl-2-thioxo-3,4-dihydro-2H-quinazolin-1-ylmethyl)-amino]-benzoic acid | Various fungi | Broad spectrum | nih.gov |